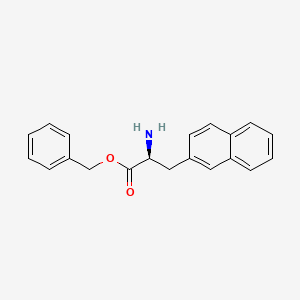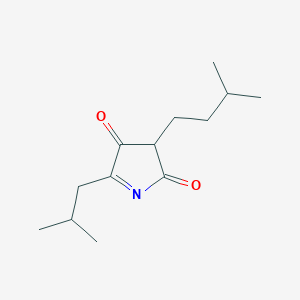
5-Isobutyl-3-isopentyl-2H-pyrrole-2,4(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrrole-2,4(3H)-dione, 3-(3-methylbutyl)-5-(2-methylpropyl)-: is an organic compound belonging to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is distinguished by its unique substituents at the 3 and 5 positions, which include a 3-methylbutyl group and a 2-methylpropyl group, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole-2,4(3H)-dione, 3-(3-methylbutyl)-5-(2-methylpropyl)- typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
Introduction of Substituents: The 3-methylbutyl and 2-methylpropyl groups can be introduced through alkylation reactions. This can be achieved by reacting the pyrrole ring with appropriate alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis of Pyrrole: Large-scale synthesis of the pyrrole ring using the Paal-Knorr method.
Continuous Flow Alkylation: Utilizing continuous flow reactors to introduce the 3-methylbutyl and 2-methylpropyl groups efficiently and consistently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where the hydrogen atoms on the pyrrole ring are replaced by other substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation Products: Pyrrole-2,4-dione derivatives.
Reduction Products: Reduced pyrrole derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Pyrrole-2,4(3H)-dione, 3-(3-methylbutyl)-5-(2-methylpropyl)- has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 2H-Pyrrole-2,4(3H)-dione, 3-(3-methylbutyl)-5-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyrrole-2,4(3H)-dione, 3-(2-methylpropyl)-5-(3-methylbutyl)-: Similar structure but with reversed substituent positions.
2H-Pyrrole-2,4(3H)-dione, 3-(ethyl)-5-(propyl)-: Different alkyl substituents at the 3 and 5 positions.
Uniqueness
Substituent Positioning: The specific positioning of the 3-methylbutyl and 2-methylpropyl groups in 2H-Pyrrole-2,4(3H)-dione, 3-(3-methylbutyl)-5-(2-methylpropyl)- imparts unique chemical and physical properties.
Biological Activity: The unique substituents may confer distinct biological activities compared to similar compounds, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H21NO2 |
|---|---|
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
3-(3-methylbutyl)-5-(2-methylpropyl)pyrrole-2,4-dione |
InChI |
InChI=1S/C13H21NO2/c1-8(2)5-6-10-12(15)11(7-9(3)4)14-13(10)16/h8-10H,5-7H2,1-4H3 |
InChI-Schlüssel |
KZSJPUSNNNIXDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC1C(=O)C(=NC1=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


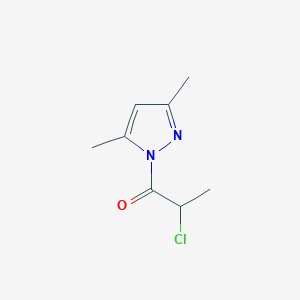
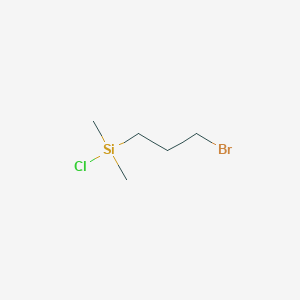

![2-Cyclopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13964363.png)
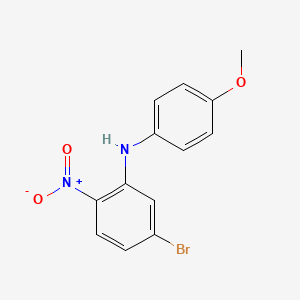


![2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide](/img/structure/B13964382.png)
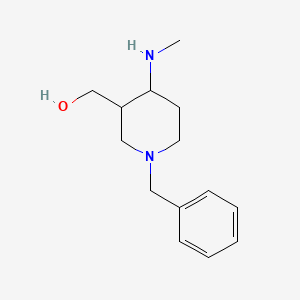
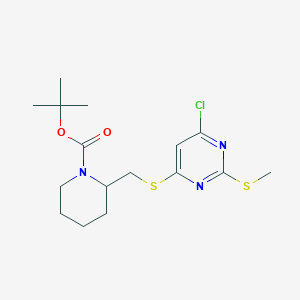

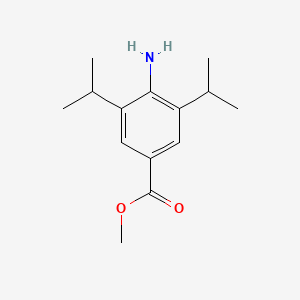
![N-[2-benzyloxy-5-(2-ethoxy-2-hydroxy-acetyl)-phenyl]-methanesulphonamide](/img/structure/B13964406.png)
